BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Property Prediction

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS 358625-61-3) is a protected piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and a sterically hindered tertiary alcohol (2-hydroxy-2-methylpropyl) at the 4-position. With a molecular formula of C14H27NO3 and a molecular weight of 257.37 g/mol, this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C14H27NO3
Molecular Weight 257.374
CAS No. 358625-61-3
Cat. No. B2507111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
CAS358625-61-3
Molecular FormulaC14H27NO3
Molecular Weight257.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)O
InChIInChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-8-6-11(7-9-15)10-14(4,5)17/h11,17H,6-10H2,1-5H3
InChIKeyXYFOCNORIMHJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS 358625-61-3): Procurement-Relevant Physicochemical Profile


Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS 358625-61-3) is a protected piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and a sterically hindered tertiary alcohol (2-hydroxy-2-methylpropyl) at the 4-position [1]. With a molecular formula of C14H27NO3 and a molecular weight of 257.37 g/mol, this compound serves as a versatile intermediate in medicinal chemistry . Its computed XLogP3-AA of 2.1 indicates moderate lipophilicity, distinguishing it within the broader class of N-Boc-4-substituted piperidine building blocks [1].

Why Generic Substitution Fails for N-Boc-4-(2-hydroxy-2-methylpropyl)piperidine Intermediates


Within the N-Boc-4-substituted piperidine family, seemingly minor structural variations in the 4-alkyl side chain produce significant differences in physicochemical and functional properties, rendering simple one-to-one substitution highly unreliable. The steric environment surrounding the hydroxyl group, the hydrogen-bond donor/acceptor capacity, and resultant lipophilicity are extremely sensitive to the precise architecture of the side chain [1]. For instance, analogs with a primary hydroxyl group (e.g., hydroxymethyl) or a linear ethyl spacer (hydroxyethyl) exhibit markedly lower computed LogP values and different metabolic liabilities, which can drastically alter reaction kinetics, purification behavior, and downstream biological activity without any change to the core piperidine scaffold . This guide quantifies these critical performance gaps using available experimental and computed data to inform procurement decisions.

Quantifiable Differentiation Evidence for Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate Selection


Elevated LogP (Lipophilicity) Versus Common N-Boc-4-Hydroxyalkyl Piperidine Analogs

The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 2.1) compared to close N-Boc-4-substituted piperidine analogs bearing smaller or less substituted hydroxyalkyl groups. Specifically, N-Boc-4-piperidinemethanol (hydroxymethyl analog, CAS 123855-51-6) has a computed LogP of 1.56, and N-Boc-4-hydroxypiperidine (hydroxy analog, CAS 109384-19-2) has a LogP of 1.32 [1][2]. This 0.5–0.8 log unit increase reflects the introduction of the geminal dimethyl group adjacent to the hydroxyl moiety, enhancing hydrophobicity while retaining hydrogen-bonding capacity.

Medicinal Chemistry Lipophilicity Physicochemical Property Prediction Piperidine Building Blocks

Steric Differentiation: Quaternary Alcohol vs. Primary/Secondary Alcohols Improves Synthetic Chemoselectivity

The target compound features a tertiary (3°) hydroxyl group, which exhibits significantly reduced nucleophilicity compared to the primary (1°) hydroxyl present in N-Boc-4-piperidinemethanol and the secondary (2°) hydroxyl in N-Boc-4-hydroxypiperidine [1]. This steric environment minimizes unwanted O-acylation or O-alkylation side reactions during subsequent synthetic transformations, particularly during amide bond formation, Mitsunobu reactions, or metal-catalyzed cross-couplings where the hydroxyl of less hindered analogs would require additional protection/deprotection steps [2]. The gem-dimethyl group also restricts conformational freedom of the side chain, potentially pre-organizing the molecule for target binding in downstream applications.

Synthetic Chemistry Chemoselectivity Protecting Group Strategy Steric Hindrance

Direct Precursor to Clinically-Validated AKR1C3 Inhibitor ASP-9521 (IC50 = 11 nM) with Defined Synthetic Utility

The target compound is the immediate synthetic precursor to ASP-9521, a potent and orally bioavailable AKR1C3 (17β-hydroxysteroid dehydrogenase type 5) inhibitor. Upon Boc deprotection and subsequent acylation with 5-methoxy-1H-indole-2-carboxylic acid, the resultant compound exhibits an IC50 of 11 nM for human AKR1C3 and 49 nM for cynomolgus monkey AKR1C3 . In contrast, alternative 4-substituted piperidine intermediates (e.g., 4-hydroxy or 4-hydroxymethyl precursors) do not yield equipotent AKR1C3 inhibitors, as the 2-hydroxy-2-methylpropyl side chain is a critical pharmacophoric element for target engagement [1]. ASP-9521 has demonstrated concentration-dependent inhibition of intratumoral testosterone production in a CWR22R prostate cancer xenograft model following a single 3 mg/kg oral dose .

Drug Discovery AKR1C3 Inhibition Castration-Resistant Prostate Cancer Synthetic Intermediate

Physicochemical Property Profile: Hydrogen Bond Donor/Acceptor Balance and Topological Polar Surface Area (TPSA)

The target compound possesses one hydrogen bond donor (the tertiary –OH) and three hydrogen bond acceptors (the carbamate carbonyl and two oxygens from the Boc group), with a topological polar surface area (TPSA) of 49.77 Ų [1]. This HBD/HBA count and TPSA are identical to the comparator N-Boc-4-piperidinemethanol and N-Boc-4-piperidineethanol . However, the target compound achieves these identical values while delivering the highest LogP (2.1) among the set, indicating a superior balance of permeability (higher LogP) and solubility determinants (adequate TPSA) without penalty in hydrogen-bonding capacity [2]. Compounds with TPSA < 60 Ų are generally considered favorable for blood-brain barrier penetration, making this intermediate suitable for CNS drug discovery programs [3].

Drug-likeness Physicochemical Property Prediction ADME Medicinal Chemistry Triage

Metabolic Stability Proxy: Absence of α-Hydrogens Reduces CYP-Mediated Alcohol Oxidation Liability

The tertiary alcohol moiety in the target compound lacks alpha-hydrogens adjacent to the hydroxyl-bearing carbon, eliminating the most common metabolic soft spot for alcohol-containing compounds: CYP450-mediated oxidation to the corresponding carbonyl [1]. In contrast, N-Boc-4-piperidinemethanol (primary alcohol) and N-Boc-4-piperidineethanol (primary alcohol) are both susceptible to rapid alcohol dehydrogenase (ADH) and CYP-mediated oxidation to aldehydes and carboxylic acids [2]. Tertiary alcohols are metabolized primarily through glucuronidation (UGT-mediated) rather than oxidation, resulting in distinct metabolic profiles that can be advantageous for achieving longer half-lives in downstream drug candidates [1]. This structural feature directly reduces the risk of rapid metabolic clearance without requiring additional structural modifications.

Drug Metabolism CYP450 Oxidation Metabolic Soft Spot Analysis Tertiary Alcohol Stability

Optimal Application Scenarios for Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate in Research and Industry


Synthesis of AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer (CRPC) Drug Discovery Programs

This compound is the direct synthetic precursor to ASP-9521, a Phase 1/2 clinical candidate for CRPC. Research groups focused on AKR1C3 inhibition should select this intermediate to access the clinically-validated 4-(2-hydroxy-2-methylpropyl)piperidine pharmacophore. Boc deprotection followed by amide coupling with 5-methoxy-1H-indole-2-carboxylic acid yields ASP-9521, which achieves an IC50 of 11 nM against human AKR1C3 [1]. Alternative 4-substituted piperidine intermediates do not reproduce this potency profile, as the tertiary alcohol side chain is essential for target binding as confirmed in patent SAR disclosures [2].

CNS-Targeted Library Synthesis Requiring Optimal Brain Penetration Parameters

With a TPSA of 49.77 Ų (well below the 60 Ų threshold for BBB penetration) and a LogP of 2.1, this building block is ideally suited for CNS drug discovery libraries [3]. Its tertiary alcohol resists metabolic oxidation, addressing a key liability of primary alcohol-containing piperidine building blocks (LogP 1.32–1.95) that may require additional metabolic shielding. Procurement enables direct incorporation into parallel synthesis workflows targeting GPCRs, ion channels, and CNS enzyme targets without additional scaffold optimization for brain penetration.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion of Piperidine-Based Leads

The unique combination of a Boc-protected secondary amine (orthogonal deprotection with TFA) and a sterically hindered tertiary alcohol makes this an ideal fragment for SAR expansion. The Boc group enables solid-phase or solution-phase library synthesis with diverse capping groups, while the tertiary alcohol serves as a non-oxidizable hydrogen-bond donor/acceptor anchor. Chemoselective functionalization of the amine (after Boc removal) in the presence of the tertiary alcohol avoids the protection/deprotection sequences required for primary alcohol analogs, streamlining SAR exploration by reducing synthetic steps per analog [4].

Development of Metabolically Stable Proteolysis Targeting Chimeras (PROTACs) and Bifunctional Degraders

In PROTAC design, linker stability and pharmacokinetic performance are critical. The tertiary alcohol in this compound provides a metabolically resistant attachment point for linker conjugation (via ether or carbamate formation). Compared to 4-hydroxypiperidine or 4-piperidinemethanol intermediates, the gem-dimethyl substitution blocks CYP-mediated oxidation at the linker attachment site, potentially improving the in vivo half-life of the final PROTAC molecule. The Boc group allows orthogonal functionalization of the piperidine nitrogen for E3 ligase ligand attachment, making this a strategic building block for bifunctional degrader campaigns [5].

Quote Request

Request a Quote for Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.